![molecular formula C22H20N2O3S B2442988 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 683777-43-7](/img/structure/B2442988.png)
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural components, including a tetrahydronaphthalene, a thiazole, and a benzodioxine . Tetrahydronaphthalene is a polycyclic aromatic hydrocarbon that consists of a naphthalene core where two adjacent carbon atoms are replaced by a saturated carbon . Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring . Benzodioxine is a type of ether that contains a benzene ring fused to a dioxine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydronaphthalene would provide a rigid, planar structure, while the thiazole and benzodioxine could introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole might undergo reactions at the sulfur or nitrogen . The benzodioxine could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural components. For example, the aromatic rings might contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Antitumor Activity
Heterocyclic compounds, including imidazole derivatives, have been extensively studied for their antitumor activities. Research has shown that compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole exhibit promising antitumor properties, with some advancing to preclinical testing stages. These compounds are of interest both for developing new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Advancements in Benzothiazole and its Derivatives
Benzothiazole and its derivatives have been identified as key scaffolds in medicinal chemistry, displaying a wide range of pharmacological activities. Notable drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, underscoring its importance in drug development. The diversity in biological and therapeutic activities of benzothiazole derivatives, including antimicrobial, analgesic, anti-inflammatory, and antitubercular effects, highlights their potential in scientific research and pharmaceutical applications (Sumit, Kumar, & Mishra, 2020).
Synthesis and Applications of Benzofused Thiazole Derivatives
Research into benzofused thiazole derivatives has led to the development of compounds with significant antioxidant and anti-inflammatory activities. The synthesis of these derivatives and their in vitro evaluations for anti-inflammatory and antioxidant activities demonstrate their potential as therapeutic agents. Molecular docking studies further support their mechanism of action, providing a foundation for the development of new anti-inflammatory and antioxidant drugs (Raut et al., 2020).
Structural Activity Relationships in Thiophene Derivatives
Thiophene derivatives, another class of heterocyclic compounds, have been explored for their biological interest over the past decade. Studies have focused on the therapeutic properties of these compounds across various biological test systems, revealing that modifications to the thiophene ring can lead to a wide range of biological activities. This research emphasizes the complexity and potential of thiophene derivatives in medicinal chemistry, suggesting that similar structural manipulations in compounds like N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide could yield promising results (Drehsen & Engel, 1983).
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with various receptors
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways . The specific pathways and downstream effects would depend on the nature of the target.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(17-7-8-19-20(12-17)27-10-9-26-19)24-22-23-18(13-28-22)16-6-5-14-3-1-2-4-15(14)11-16/h5-8,11-13H,1-4,9-10H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMINXXXYAPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



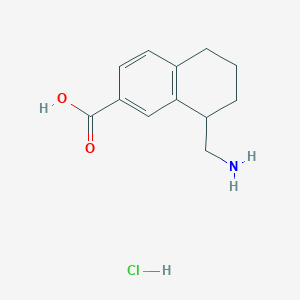
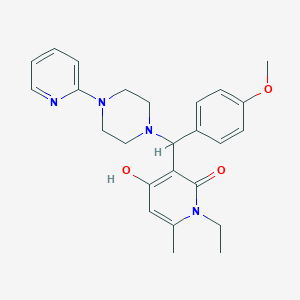
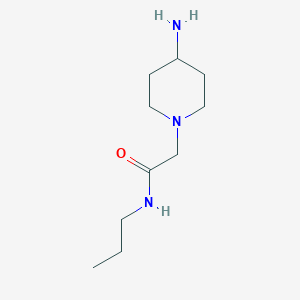
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)
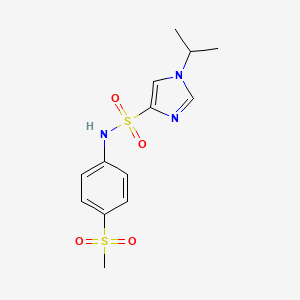

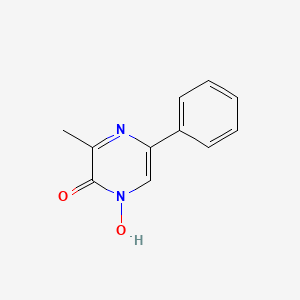

![2-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2442925.png)


![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2442928.png)